4E2RCat

Overview

Description

4E2RCat is a small-molecule inhibitor that selectively disrupts the interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G, a critical step in cap-dependent translation initiation . Identified via high-throughput screening , it binds to eIF4E and prevents its association with eIF4G, thereby impairing ribosome recruitment to capped mRNAs . This mechanism suppresses the translation of oncogenic and viral mRNAs, making it a promising candidate for cancer therapy and antiviral research .

Preparation Methods

The synthesis of 4E2RCat involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Formation of the thiazolidinone ring: This step involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.

Introduction of the furan ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor.

Final coupling: The final step involves coupling the thiazolidinone and furan rings to form the complete this compound molecule.

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

4E2RCat undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the thiazolidinone and furan rings, to form different analogs.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Inhibition of Viral Replication

One of the primary applications of 4E2RCat is its role in inhibiting the replication of viruses, particularly coronaviruses. Research indicates that this compound effectively blocks the eIF4E-eIF4G interaction, thereby impairing the translation of viral proteins necessary for replication. In studies involving HCoV-229E, exposure to this compound resulted in a dose- and time-dependent reduction in viral replication, as evidenced by decreased viral protein expression and infectious virus production .

Cancer Therapeutics

The compound has garnered attention in cancer research due to its potential to induce apoptosis in cancer cells by disrupting cap-dependent translation. By inhibiting eIF4E's function, this compound can reduce the synthesis of proteins that promote cell survival and proliferation. For instance, in various cancer cell lines, treatment with this compound led to a significant decrease in overall protein synthesis and increased sensitivity to chemotherapeutic agents .

Mechanistic Insights into Translational Control

Studies have utilized this compound to explore the broader mechanisms of translational control under different physiological conditions, such as stress or hypoxia. The compound's ability to selectively inhibit cap-dependent translation allows researchers to dissect the roles of different translation initiation factors and their interactions with mRNA under varying conditions .

Case Study 1: Coronavirus Replication Inhibition

A comprehensive study demonstrated that this compound effectively inhibits coronavirus replication through a series of experiments involving high-throughput screening and Western blot analyses. The results showed that at concentrations around 12.5 µM, significant inhibition of viral protein synthesis was observed, highlighting its potential as an antiviral agent .

Case Study 2: Cancer Cell Line Sensitivity

In another investigation focusing on cancer therapeutics, researchers treated several cancer cell lines with this compound to assess its effects on cell viability and protein synthesis rates. The findings indicated that this compound not only reduced cell viability but also enhanced the efficacy of standard chemotherapy treatments by lowering levels of anti-apoptotic proteins like Mcl-1 .

Table 1: Summary of Biological Effects of this compound

Table 2: Dose-Response Effects on Viral Replication

Mechanism of Action

4E2RCat exerts its effects by inhibiting the interaction between eIF4E and eIF4G, which is essential for the initiation of cap-dependent translation. By preventing this interaction, the compound reduces the recruitment of ribosomes to the mRNA cap structure, thereby inhibiting protein synthesis . This mechanism is particularly effective in reducing the replication of viruses that rely on cap-dependent translation, such as coronaviruses .

Comparison with Similar Compounds

Key Properties of 4E2RCat

- IC50 : 13.5 µM (eIF4E-eIF4G interaction inhibition) .

- Molecular Formula: C${22}$H${14}$ClNO$4$S$2$ .

- Applications: Anticancer: Reduces tumor cell proliferation in pancreatic cancer models and synergizes with mTOR inhibitors (e.g., Rapamycin) . Antiviral: Blocks replication of coronaviruses (HCoV-229E, Murine Norovirus 1) and SARS-CoV-2 by targeting eIF4F-dependent viral translation . Hematopoietic Stem Cell Expansion: Enhances CD34+ cell proliferation in umbilical cord blood cultures .

4EGI-1

Mechanism : Allosterically inhibits eIF4E-eIF4G interaction while enhancing eIF4E binding to 4E-BP1, a natural translation suppressor .

Key Features :

- IC50 : ~10–25 µM (varies by cellular context) .

- Applications: Cancer: Effective in breast cancer xenografts and mouse models of autism spectrum disorder (ASD) . Selectivity: Preferentially inhibits oncogenic mRNAs over housekeeping transcripts . Advantage Over this compound: Dual functionality (inhibition + 4E-BP1 stabilization) enhances translation suppression in mTOR-hyperactive cancers . Limitation: Less studied in antiviral contexts compared to this compound .

4E1RCat

Mechanism : Structurally related to this compound but exhibits distinct potency in specific biological systems .

Key Features :

- IC50: Not explicitly reported but shows comparable efficacy to this compound in eIF4E inhibition .

- Applications :

- Cancer : Reverses chemoresistance in lymphoma models .

- Hematopoiesis : Outperforms this compound in expanding hematopoietic stem cells (10-fold vs. This compound’s 7-fold increase in CD34+ cells) .

Advantage Over this compound : Superior activity in stem cell expansion due to differential effects on unfolded protein response pathways .

Rocaglamide (RocA)

Mechanism : Inhibits eIF4A helicase activity, stalling ribosome scanning on polypurine sequences .

Key Features :

- IC50 : 3–50 nM (SARS-CoV-2 translation inhibition) .

- Applications: Antiviral: Potently inhibits coronaviruses, including SARS-CoV-2, at nanomolar concentrations . Cancer: Synergizes with this compound in eIF4F complex sequestration . Advantage Over this compound: 1,000-fold lower IC50 enables therapeutic use at lower doses . Limitation: Narrow therapeutic window due to high cytotoxicity in normal cells .

Table 1: Comparative Analysis of eIF4E/eIF4G Inhibitors

| Compound | Target | IC50 | Key Applications | Advantages | Limitations |

|---|---|---|---|---|---|

| This compound | eIF4E-eIF4G | 13.5 µM | Cancer, Antiviral, Hematopoiesis | Broad-spectrum activity | Higher IC50 limits dosing flexibility |

| 4EGI-1 | eIF4E-eIF4G/4E-BP1 | 10–25 µM | Cancer, Neurological disorders | Dual mechanism enhances efficacy | Limited antiviral data |

| 4E1RCat | eIF4E-eIF4G | ~10–15 µM* | Cancer, Hematopoiesis | Superior in stem cell expansion | Underexplored in viral models |

| RocA | eIF4A | 3–50 nM | Antiviral, Cancer | Nanomolar potency | High cytotoxicity in normal cells |

*Estimated based on structural similarity to this compound .

Research Findings and Clinical Implications

- Anticancer Efficacy : this compound and 4E1RCat show synergy with mTOR inhibitors, bypassing feedback activation of AKT pathways seen with Rapamycin alone .

- Antiviral Specificity: this compound’s 40% suppression of host translation (non-cytotoxic) vs. >90% inhibition of coronaviruses highlights its therapeutic window .

- Stem Cell Expansion : 4E1RCat’s superior performance over this compound suggests structural nuances impact biological outcomes beyond eIF4E binding .

Biological Activity

4E2RCat is a small molecule that acts as an inhibitor of the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G, which is crucial for cap-dependent translation. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where dysregulation of translation initiation is often implicated in cancer progression.

The primary mechanism by which this compound exerts its biological activity is through the inhibition of the eIF4E-eIF4G interaction. This interaction is essential for the assembly of the translation initiation complex, thereby facilitating mRNA translation. By preventing this interaction, this compound effectively reduces cap-dependent translation, which is vital for the synthesis of many oncogenic proteins.

Key Features:

- Inhibition of eIF4E-eIF4G Interaction : this compound binds to eIF4E and disrupts its association with eIF4G, leading to decreased protein synthesis.

- Selectivity : Unlike some other inhibitors, this compound does not significantly affect the synthesis of viral proteins from poliovirus, indicating a degree of selectivity in its action against host protein synthesis while sparing viral mechanisms .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cap-dependent translation across various cell lines. The following table summarizes key findings from different studies regarding its efficacy and impact on cellular processes:

In Vivo Studies

Animal model studies have shown that treatment with this compound can lead to significant reductions in tumor growth and improved survival rates in models of lymphoma. For instance, in the Em-myc mouse lymphoma model, this compound improved chemotherapy responses and prolonged tumor-free survival due to its ability to lower levels of Mcl-1, an anti-apoptotic protein .

Case Studies and Clinical Implications

While comprehensive clinical data on this compound is still emerging, preliminary findings suggest its potential as a therapeutic agent in cancers characterized by high eIF4E expression. The following case study highlights its application:

- Case Study: Lymphoma Treatment

A study involving mouse models indicated that administration of this compound led to a significant reduction in tumor size and an increase in overall survival rates when combined with standard chemotherapy regimens. This synergy was attributed to enhanced apoptosis and reduced protein synthesis of oncogenic factors .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which 4E2RCat inhibits eIF4E-eIF4G interactions?

- Answer : this compound disrupts the eIF4E-eIF4G complex, a critical interaction for cap-dependent mRNA translation. Its inhibitory activity (IC50 = 13.5 μM) is attributed to competitive binding to eIF4E, which prevents eIF4G recruitment . To validate this mechanism, researchers commonly use fluorescence polarization assays with purified eIF4E and FITC-labeled eIF4G peptides. Dose-response curves and structural modeling (e.g., molecular docking) are recommended to confirm binding specificity .

Q. How can researchers quantify this compound's inhibitory activity in cellular models?

- Answer : A standard approach involves luciferase reporter assays under cap-dependent vs. IRES-driven translation conditions. For example, in SARS-CoV-2 studies, this compound reduced luciferase activity by 40–60% at 20–50 μM concentrations, confirming selective suppression of canonical translation pathways . Normalize data to housekeeping genes (e.g., GAPDH) and include controls with structurally unrelated inhibitors (e.g., 4EGI-1) to rule off-target effects .

Advanced Research Questions

Q. How do experimental results reconcile contradictions in this compound's efficacy compared to Rocaglamide (RocA)?

- Answer : While both compounds target eIF4E-eIF4G, RocA exhibits superior potency (e.g., 80% luciferase inhibition at 10 μM vs. 50% for this compound at 20 μM) due to its irreversible binding and additional effects on RNA helicase activity . To address discrepancies, researchers should:

- Compare dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa).

- Use ribopuromycylation assays to quantify nascent polypeptide chains, distinguishing between direct translation inhibition and secondary stress responses .

Q. What methodological considerations are critical when designing in vivo studies with this compound?

- Answer : Key factors include:

- Pharmacokinetics : this compound has limited bioavailability; use nanoparticle encapsulation or pro-drug formulations to enhance tissue penetration .

- Toxicity thresholds : Monitor apoptosis markers (e.g., caspase-3 activation) in non-target tissues, as prolonged exposure >30 μM induces PERK-mediated ER stress .

- Model selection : Prioritize transgenic models with dysregulated cap-dependent translation (e.g., eIF4E-overexpressing cancers) to isolate compound-specific effects .

Q. How can researchers resolve conflicting data on this compound's antiviral activity against coronaviruses?

- Answer : Discrepancies arise from variability in viral strain (e.g., SARS-CoV-2 vs. MERS-CoV) and host cell translation machinery. To standardize findings:

- Use isogenic viral constructs with identical IRES elements.

- Pair this compound with siRNA knockdown of eIF4E to confirm on-target activity .

- Analyze viral titer reduction alongside host cell viability (e.g., MTT assays) to distinguish antiviral effects from cytotoxicity .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound's dose-response data?

- Answer :

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients .

- Outlier detection : Apply Grubbs’ test to exclude artifacts from compound precipitation at high concentrations (>50 μM) .

- Reproducibility : Report inter-experimental variability using coefficient of variation (CV < 15% is acceptable for biological replicates) .

Q. Tables for Key Experimental Parameters

Q. Key Citations

Properties

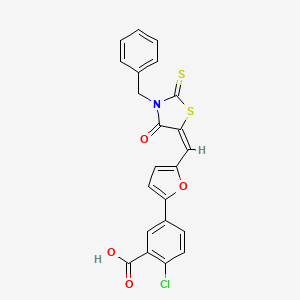

IUPAC Name |

5-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO4S2/c23-17-8-6-14(10-16(17)21(26)27)18-9-7-15(28-18)11-19-20(25)24(22(29)30-19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,26,27)/b19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBPZFKXPCYOLU-ODLFYWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401022540 | |

| Record name | 4E2RCat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432499-63-3 | |

| Record name | 4E2RCat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.